molecular formula C21H32N2O2 B11379430 {2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}(2-methoxyphenyl)methanone

{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}(2-methoxyphenyl)methanone

Cat. No.: B11379430
M. Wt: 344.5 g/mol
InChI Key: JFAVOKUBCREHTB-UHFFFAOYSA-N
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Description

1-{2-[1-(2-METHOXYBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE is a complex organic compound that features a piperidine ring, an azepane ring, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2-METHOXYBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The methoxybenzoyl group is then introduced through acylation reactions. Common reagents used in these reactions include methoxybenzoic acid, piperidine, and azepane precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2-METHOXYBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-{2-[1-(2-METHOXYBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine and azepane derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-METHOXYBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzoyl group may enhance its binding affinity and selectivity, while the piperidine and azepane rings contribute to its overall stability and bioavailability. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[1-(2-ETHOXYBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE: Similar structure with an ethoxy group instead of a methoxy group.

    1-{2-[1-(2-METHYLBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE: Similar structure with a methyl group instead of a methoxy group.

    1-{2-[1-(2-CHLOROBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

1-{2-[1-(2-METHOXYBENZOYL)PIPERIDIN-2-YL]ETHYL}AZEPANE is unique due to the presence of the methoxybenzoyl group, which can influence its chemical reactivity, binding affinity, and overall properties. This makes it a valuable compound for specific applications where these characteristics are desired.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H32N2O2/c1-25-20-12-5-4-11-19(20)21(24)23-16-9-6-10-18(23)13-17-22-14-7-2-3-8-15-22/h4-5,11-12,18H,2-3,6-10,13-17H2,1H3

InChI Key

JFAVOKUBCREHTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCCC3

Origin of Product

United States

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